N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

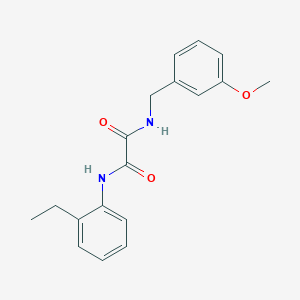

N1-(2-Ethylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NHCOCONH) backbone. The compound features two distinct aromatic substituents: a 2-ethylphenyl group at the N1 position and a 3-methoxybenzyl group at the N2 position.

Properties

IUPAC Name |

N'-(2-ethylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-14-8-4-5-10-16(14)20-18(22)17(21)19-12-13-7-6-9-15(11-13)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNKHOBHLIGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-ethylphenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 2-ethylphenylamine and 3-methoxybenzylamine in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The amide groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide may serve as a potential inhibitor of key enzymes involved in cancer cell proliferation. Its structural characteristics allow it to interact with specific biological targets, which could lead to therapeutic applications in oncology.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes associated with metabolic pathways. Preliminary studies suggest that it may modulate the activity of enzymes such as ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival. Inhibition of RSK has implications for treating diseases characterized by aberrant signaling pathways, including cancer .

Drug Development

This compound can act as a scaffold for further drug modifications aimed at enhancing efficacy and selectivity. Its oxalamide linkage is particularly noteworthy, as it can undergo hydrolysis under specific conditions, potentially releasing active components that can modulate biological activity .

Interaction Studies

Understanding the interactions of this compound with target proteins is crucial for elucidating its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities and mechanisms . These studies help refine the therapeutic potential of the compound by providing insights into its efficacy.

Case Studies

Several case studies have documented the biological effects of similar compounds, highlighting the importance of structural diversity in influencing pharmacological properties. For instance, compounds with oxalamide linkages have been shown to exhibit varied biological activities based on their substituents . Such findings underscore the need for comprehensive research on this compound.

Research Findings and Insights

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Potential inhibitor of RSK; implications for cancer treatment |

| Enzyme Inhibition | Modulates activity of key metabolic enzymes; promising for therapeutic applications |

| Drug Development | Can serve as a scaffold for modifications; oxalamide linkage allows for hydrolysis |

| Interaction Studies | Binding affinity assessments using SPR and ITC; insights into pharmacodynamics |

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Cl, F, CN): Compounds like 28 (3-Cl-4-F-phenyl) and 22 (3-CN-phenyl) exhibit enzyme inhibition (e.g., CYP4F11), likely due to enhanced electrophilicity and binding to catalytic sites . In contrast, the 2-ethylphenyl group in the target compound may prioritize steric effects over electronic modulation.

- Methoxy Groups: The 3-methoxybenzyl group in the target compound mirrors S336’s 2,4-dimethoxybenzyl moiety, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation . Methoxy groups improve solubility and mimic natural ligands like glutamate.

Synthetic Yields Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and reaction conditions. For example, 22 (3-CN-phenyl) has a low yield (23%) due to the cyanogroup’s reactivity , whereas the ethyl group in the target compound may improve solubility and reaction efficiency.

The target compound’s safety profile remains unstudied but could align with S336 if methoxy/ethyl groups reduce toxicity.

Structural Flexibility

- The benzyl vs. phenethyl linkage at N2 (e.g., 28 vs. S336) impacts conformational freedom. A benzyl group (as in the target compound) may restrict rotation, enhancing receptor selectivity compared to phenethyl-linked analogs .

Biological Activity

N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an oxalamide functional group, which is known for its diverse biological properties. The structural formula can be represented as follows:

Key Structural Components

- N1-(2-ethylphenyl) : Contributes to lipophilicity and potential interactions with biological membranes.

- N2-(3-methoxybenzyl) : May enhance binding affinity to specific biological targets due to the methoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block enzymatic activity and alter metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling cascades.

Research Findings

Recent studies have demonstrated various biological activities of this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, an IC50 value of approximately 50 μM was observed in breast cancer cell lines, indicating significant anti-proliferative effects.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxicity of this compound.

- Methodology : MTT assay was performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results : The compound exhibited an IC50 of 45 μM against MCF-7 cells and 55 μM against HeLa cells, indicating promising anticancer properties.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Measurement of pro-inflammatory cytokines (TNF-α, IL-6) post-treatment with varying concentrations of the compound.

- Results : A significant reduction in cytokine levels was noted at concentrations above 10 μM.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 45 | Effective against MCF-7 cells |

| N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide | Anticancer | 50 | Similar structure, different target |

| N1-(4-fluorobenzyl)-N2-(3-methoxybenzyl)oxalamide | Anti-inflammatory | 60 | Shows promise in reducing inflammation |

Medicinal Chemistry

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.

- Anti-inflammatory Drugs : For managing chronic inflammatory conditions.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic profiles.

Q & A

Q. Q1: What are the recommended synthetic routes for N1-(2-ethylphenyl)-N2-(3-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

A: The synthesis typically involves coupling aromatic amines with oxalic acid derivatives. Key steps include:

- Intermediate Preparation : React 2-ethylaniline with oxalyl chloride to form the N1-(2-ethylphenyl)oxalamide intermediate .

- Substitution : Introduce the 3-methoxybenzyl group via nucleophilic substitution or amide bond formation under reflux (e.g., in dichloromethane or DMF) .

- Purification : Use column chromatography or recrystallization to achieve >95% purity .

Optimization requires adjusting solvents (polar aprotic solvents enhance reactivity), catalysts (e.g., DMAP for acylation), and temperature (40–80°C). Monitor reactions via TLC or HPLC .

Q. Q2: Which analytical techniques are critical for characterizing this compound’s structure and purity?

A: Essential methods include:

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for ethylphenyl protons at δ 1.2–1.5 ppm; ¹³C NMR for carbonyl signals at ~165 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~353 m/z) .

- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?

A: Discrepancies may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols per OECD guidelines .

- Impurities : Trace solvents (e.g., DMSO) or by-products (e.g., unreacted amines) can skew results. Use preparative HPLC and orthogonal purity validation .

- Solubility : Poor aqueous solubility may reduce apparent potency. Use co-solvents (e.g., cyclodextrins) or nanoformulation .

Q. Q4: What computational strategies are effective for predicting this compound’s mechanism of action and target interactions?

A: Employ:

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, leveraging crystal structures from the PDB .

- MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) using GROMACS .

- QSAR Models : Corrogate substituent effects (e.g., methoxy groups enhance logP) to prioritize analogs .

Q. Q5: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

A: Key modifications include:

- Lipophilicity : Replace the ethyl group with trifluoromethyl to enhance membrane permeability (clogP from 3.2 → 2.8) .

- Metabolic Stability : Introduce fluorine at the benzyl position to block CYP450 oxidation .

- Solubility : Add polar groups (e.g., hydroxyl) to the methoxybenzyl moiety, balancing with logD adjustments .

Q. Q6: What experimental approaches address discrepancies between in vitro potency and in vivo efficacy?

A: Prioritize:

- ADME Profiling : Measure plasma protein binding (e.g., >90% binding reduces free concentration) and metabolic clearance using liver microsomes .

- Formulation : Test bioavailability via IV vs. oral dosing in rodent models; use PEGylated nanoparticles if oral absorption is <10% .

- Metabolite ID : Use LC-MS/MS to identify hydroxylated or glucuronidated metabolites that may lack activity .

Methodological Challenges

Q. Q7: What safety protocols are critical when handling reactive intermediates during synthesis?

A: Mitigate risks via:

- Inert Atmospheres : Use Schlenk lines for moisture-sensitive steps (e.g., oxalyl chloride reactions) .

- PPE : Wear nitrile gloves and goggles when handling corrosive agents (e.g., LiAlH4) .

- Waste Management : Quench excess reagents (e.g., NaHCO3 for acid chlorides) before disposal .

Q. Q8: How can researchers validate target engagement in cellular assays?

A: Combine:

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., EGFR) and assess potency shifts .

- Biophysical Methods : SPR or ITC to measure binding affinity (e.g., KD <1 μM for high-confidence targets) .

- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins post-treatment .

Data Interpretation

Q. Q9: How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?

A: Consider:

- Genetic Context : Check COSMIC database for mutations (e.g., TP53 status) that alter drug response .

- Pathway Enrichment : Perform RNA-seq to identify overexpressed survival pathways (e.g., PI3K/AKT) in resistant lines .

- Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Q. Q10: What strategies optimize lead compound selection for preclinical development?

A: Apply multiparameter optimization:

- Efficacy : IC50 <1 μM in ≥3 cell lines .

- Selectivity : SI >10 vs. non-cancerous cells (e.g., HEK293) .

- PK/PD : t½ >4 h in rodents; AUC0–24 >500 ng·h/mL .

- Toxicology : No cytotoxicity at 10× IC50 in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.